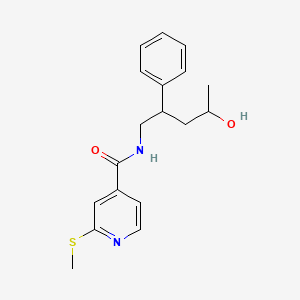

![molecular formula C20H21ClN4O3S B2363122 N-(6-苄基-3-氨基甲酰基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-3-甲基异噁唑-5-甲酰胺盐酸盐 CAS No. 1331241-33-8](/img/structure/B2363122.png)

N-(6-苄基-3-氨基甲酰基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-3-甲基异噁唑-5-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

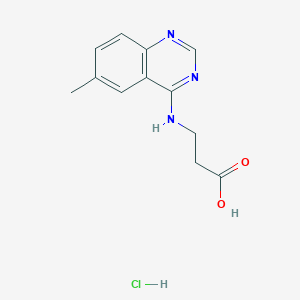

The molecular structure of this compound includes a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure containing a sulfur atom . This core is substituted with various functional groups including a benzyl group, a carbamoyl group, and a 3-methylisoxazole-5-carboxamide group.Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, compounds with similar structures have been studied. For example, the Suzuki–Miyaura coupling reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .科学研究应用

Antiproliferative Activity

The compound has been investigated for its antiproliferative activity against cancer cell lines. Specifically, two derivatives—2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a) and its 6-ethoxycarbonyl homologue (3b) —have shown promising results. These agents inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM . Additionally, they induce apoptosis in cancer cells without affecting normal human peripheral blood mononuclear cells, suggesting potential selectivity .

Tubulin Inhibition

The same derivatives (3a and 3b) interact with tubulin at micromolar levels. This interaction leads to the accumulation of cells in the G2/M phase of the cell cycle and ultimately results in apoptotic cell death . Tubulin inhibitors play a crucial role in cancer therapy by disrupting microtubule dynamics and preventing cell division.

Photochemical Radical Generation

The compound can serve as a precursor for acyl and carbamoyl radicals through photochemical processes. These radicals are valuable intermediates in synthetic chemistry and can be harnessed for various transformations .

Suzuki–Miyaura Coupling

While not directly studied for this compound, the Suzuki–Miyaura cross-coupling reaction is a powerful method for carbon–carbon bond formation. Given the presence of functional groups in the compound, it could potentially participate in such coupling reactions .

作用机制

Target of Action

Similar compounds have been found to target theCystic Fibrosis Transmembrane Conductance Regulator (CFTR) . The CFTR is a protein that regulates the components of sweat, digestive fluids, and mucus. Mutations in the CFTR gene can lead to diseases like cystic fibrosis .

Mode of Action

It’s known that similar compounds can act aspotentiators , which enhance the gating function of the CFTR channel . Potentiators can increase the time that the channel is open, allowing more ions to pass through, which can help restore CFTR function .

Pharmacokinetics

The optimization of potency, efficacy, and pharmacokinetic profile of similar compounds has been described .

Result of Action

Similar compounds have shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests potential anti-fibrotic activity.

属性

IUPAC Name |

N-(6-benzyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S.ClH/c1-12-9-15(27-23-12)19(26)22-20-17(18(21)25)14-7-8-24(11-16(14)28-20)10-13-5-3-2-4-6-13;/h2-6,9H,7-8,10-11H2,1H3,(H2,21,25)(H,22,26);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYCHQALAHQJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide](/img/structure/B2363040.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2363043.png)

![1-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2363045.png)

![3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide](/img/structure/B2363046.png)

![4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2363049.png)

![Ethyl 2-[[2-[[4-benzyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2363055.png)

![2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2363062.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2363063.png)